molecular formula C40H45Cl2N3O6 B1679850 Norbinaltorphimine CAS No. 105618-26-6

Norbinaltorphimine

Cat. No. B1679850
M. Wt: 661.8 g/mol
InChI Key: KRXZMLKMDYBRCK-YAUKWVCOSA-N
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Description

Norbinaltorphimine (nor-BNI or nBNI) is an opioid antagonist used in scientific research . It is one of the few opioid antagonists available that is highly selective for the κ-opioid receptor, and blocks this receptor without affecting the μ- or δ-opioid receptors .


Molecular Structure Analysis

Norbinaltorphimine has a molecular formula of C40H43N3O6 . Its average mass is 661.786 Da and its monoisotopic mass is 661.315186 Da . It contains a total of 104 bonds, including 61 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 17 aromatic bonds, and several rings of different sizes .


Chemical Reactions Analysis

Norbinaltorphimine has been found to inhibit certain reactions. For instance, it inhibits the reaction where ginsenoside Re inhibits the reaction where Methamphetamine results in increased expression of TAC1 mRNA .

Scientific Research Applications

Modulation of Opioid Tolerance

Norbinaltorphimine (norBNI) has been investigated for its effects on opioid tolerance. A study by Sofuoglu, Portoghese, and Takemori (1992) explored norBNI's role in modulating tolerance to morphine in mice. They found that norBNI administration following morphine injection influenced the development of opioid tolerance. This suggests a potential application of norBNI in managing opioid tolerance in therapeutic settings (Sofuoglu, Portoghese, & Takemori, 1992).

Kappa-Opioid Antagonist Characteristics

Birch, Hayes, Sheehan, and Tyers (1987) characterized norBNI as a potent and selective kappa-opioid receptor antagonist in vitro. However, they noted that this selectivity is less pronounced in vivo, indicating a complex interaction of norBNI with different opioid receptors. This research underscores the importance of norBNI in understanding opioid receptor functions (Birch et al., 1987).

Neuroprotection Against Excitotoxicity

Shukla and Lemaire (1993) found that norBNI exhibits neuroprotective properties against excitotoxicity caused by N-methyl-D-aspartic acid (NMDA). This suggests a potential application of norBNI in conditions characterized by excitotoxic damage, such as certain neurodegenerative diseases (Shukla & Lemaire, 1993).

Influence on Nicotine Withdrawal

Jackson, Jackson, Carroll, and Damaj (2015) investigated the effects of KOR antagonists like norBNI on nicotine withdrawal symptoms in mice. They concluded that norBNI could potentially alleviate withdrawal symptoms, which may be beneficial for treating nicotine addiction (Jackson, Jackson, Carroll, & Damaj, 2015).

Role in Pain Perception and Antinociception

Research by Negus et al. (2010) explored the role of norBNI in modulating pain perception and antinociception in rats. Their findings suggest that norBNI has complex interactions with pain pathways, influencing the evaluation and development of potential analgesics (Negus et al., 2010).

Receptor Signaling and Pharmacological Profile

Bruchas et al. (2007) studied the long-acting effects of norBNI on kappa opioid receptor signaling.

They discovered that norBNI, despite its non-covalent binding and moderate affinity, could significantly disrupt receptor signaling, potentially due to activation of c-Jun N-terminal kinase (JNK). This finding is crucial for understanding the long-lasting pharmacological effects of norBNI and its potential therapeutic applications (Bruchas et al., 2007).

Safety And Hazards

When handling Norbinaltorphimine, safety goggles with side-shields and protective gloves should be worn. Impervious clothing should be worn for skin and body protection, and a suitable respirator should be used for respiratory protection . The product should be kept away from drains, water courses, or the soil .

Future Directions

Research suggests that receptor-inactivating kappa antagonists like Norbinaltorphimine are effective in both males and females when given at 100-fold lower doses than typically administered in preclinical studies . This enhanced safety of this low-dosing protocol has important clinical implications if receptor inactivating kappa antagonists advance in medication development .

properties

IUPAC Name

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUXPSYBJVPPS-YAUKWVCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897163
Record name Norbinaltorphimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norbinaltorphimine

CAS RN

105618-26-6
Record name Norbinaltorphimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105618-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbinaltorphimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbinaltorphimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBINALTORPHIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,610
Citations
PJ Birch, AG Hayes, MJ Sheehan, MB Tyers - European journal of …, 1987 - Elsevier
… norbinaltorphimine has been characterised in vitro and in vivo. In vitro, norbinaltorphimine … Norbinaltorphimine was much less potent as an antagonist at μ and δ receptors, pA 2 …
Number of citations: 107 www.sciencedirect.com
J Kamei, H Nagase - European journal of pharmacology, 2001 - Elsevier
… When norbinaltorphimine was injected sc into the rostral back, mice scratched the skin … those with norbinaltorphimine. The scratching behavior induced by norbinaltorphimine was dose-…
Number of citations: 91 www.sciencedirect.com
DL Larson, RM Jones, SA Hjorth… - Journal of medicinal …, 2000 - ACS Publications
Molecular modifications of both the kappa opioid antagonist norbinaltorphimine (norBNI, 1) and the kappa receptor have provided evidence that the selectivity of this ligand is conferred …
Number of citations: 53 pubs.acs.org
JM Mitchell, MT Liang, HL Fields - Psychopharmacology, 2005 - Springer
Rationale Kappa opioid receptor (KOR) agonists interfere with the reinforcing effects of drugs of abuse. KOR agonists decrease heroin, cocaine, and ethanol self-administration, and …
Number of citations: 103 link.springer.com
KJ Jackson, JP McLaughlin, FI Carroll, MI Damaj - Psychopharmacology, 2013 - Springer
Rationale Several studies implicate stress as a risk factor for the development and maintenance of drug addictive behaviors and drug relapse. Kappa opioid receptor (KOR) antagonists …
Number of citations: 63 link.springer.com
SP Welch - Journal of Pharmacology and Experimental …, 1993 - Citeseer
Methods Intrathecal injections. Intrathecal injections were performed following the protocol of Hylden and Wilcox (1983). Unanesthetized mice were injected between the L5 or L area of …
Number of citations: 114 citeseerx.ist.psu.edu
CM Kotz, MK Grace, CJ Billington, AS Levine - Brain research, 1993 - Elsevier
The non-selective opioid receptor antagonist naloxone decreases the robust feeding observed after icv injection of neuropeptide Y (NPY). In the present study we evaluated the effects …
Number of citations: 79 www.sciencedirect.com
PS Portoghese, H Nagase… - Journal of medicinal …, 1988 - ACS Publications
We have investigated whether one or two pharmacophores are required for the opioid receptor selectivity of the bivalent opioid antagonist norbinaltorphimine,(-)-l (nor-BNI), by …
Number of citations: 84 pubs.acs.org
PS Portoghese, A Garzon-Aburbeh… - Journal of medicinal …, 1991 - ACS Publications
The thiophene 2 and pyran 3 analogues of the/(-selective opioid antagonist norbinaltorphimine (la, norBNI) were synthesized and tested in an effort to determine the contribution of the …
Number of citations: 71 pubs.acs.org
X Zhang, Y Peng, PM Grace, MD Metcalf… - The FASEB …, 2019 - ncbi.nlm.nih.gov
… )-norbinaltorphimine [(−)-1] lost TLR4 activity. The enantioselectivity of norbinaltorphimine was … The activities of meso isomer of norbinaltorphimine and the molecular dynamic simulation …
Number of citations: 16 www.ncbi.nlm.nih.gov

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